Binapacryl

Catalog No.
S521268
CAS No.
485-31-4
M.F
C15H18N2O6
M. Wt
322.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binapacryl

CAS Number

485-31-4

Product Name

Binapacryl

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

InChI

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3

InChI Key

ZRDUSMYWDRPZRM-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C

Solubility

3.10e-06 M
Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%
Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol
Sol in 75% methylene chloride
Solubility in water: none

Synonyms

Dapacryl; Dinapacryl; Dinoseb methacrylate

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C

Description

The exact mass of the compound Binapacryl is 322.1165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.10e-06 minsoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanolsol in 75% methylene chloridesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: ACARICIDES. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Mode of Action

    Scientists continue to research the specific mode of action by which Binapacryl disrupts mite development and reproduction. This knowledge can aid in developing new and more targeted acaricides ().

  • Development of Resistance

    Mites can develop resistance to pesticides over time, rendering them ineffective. Research on Binapacryl resistance helps scientists understand the mechanisms of resistance evolution and develop strategies for resistance management in other acaricides ().

  • Environmental Fate and Impact

    Due to its persistence in the environment, Binapacryl's potential impact on non-target organisms is a subject of ongoing research. Studies investigate its degradation rates, accumulation in soil and water, and effects on beneficial insects and other wildlife ().

  • Development of Analytical Methods

    Accurate detection and quantification of Binapacryl residues in food and environmental samples is crucial for monitoring its presence and ensuring food safety. Research focuses on improving analytical methods for Binapacryl and its metabolites to enhance detection sensitivity and accuracy ().

Binapacryl is a chemical compound classified as an ester derivative of dinoseb, with the molecular formula C15H18N2O6C_{15}H_{18}N_{2}O_{6} and a CAS number of 485-31-4. It appears as a colorless crystalline powder and was historically utilized as a miticide and fungicide in agricultural practices. Despite its relatively low toxicity, binapacryl is metabolized into dinoseb, which is highly toxic to various organisms, including mammals and aquatic life . The compound is regulated under the Rotterdam Convention due to its environmental impact and potential health risks.

Binapacryl is considered a hazardous compound due to its potential to release dinoseb. Here are some key safety concerns:

  • Toxicity: Binapacryl is moderately toxic itself, but its primary concern lies in its conversion to highly toxic dinoseb []. Dinoseb exposure can cause a range of health problems, including methemoglobinemia (reduced oxygen transport in blood), neurological
, particularly photodecomposition when exposed to ultraviolet light, leading to the formation of various degradation products. It reacts slowly with water and decomposes upon heating or burning, producing toxic fumes such as nitrogen oxides . Additionally, binapacryl can interact with hydroxyl radicals in the atmosphere, which contributes to its degradation and impacts its half-life in environmental conditions .

While binapacryl itself exhibits low toxicity, its biological activity is primarily linked to its metabolic conversion to dinoseb. Dinoseb is known for its high toxicity to a range of organisms, including fish and aquatic invertebrates. The toxicity of binapacryl can lead to adverse effects such as abdominal pain, nausea, and respiratory issues upon exposure . Its potential to bioaccumulate in aquatic environments raises concerns regarding ecological safety.

The synthesis of binapacryl typically involves the esterification of dinoseb with an appropriate alcohol. Specific methods may vary, but they generally include:

  • Esterification Reaction: Reacting dinoseb with an alcohol under acidic conditions.
  • Purification: The resultant product is purified through crystallization or distillation techniques to remove unreacted materials and by-products.

These methods are designed to maximize yield while minimizing the formation of toxic by-products .

Research indicates that binapacryl interacts with various biological systems primarily through its conversion to dinoseb. Studies have shown that exposure can lead to significant physiological effects in mammals and aquatic organisms. In particular, the compound's metabolites can disrupt endocrine functions and cause reproductive toxicity . Furthermore, the interaction with hydroxyl radicals suggests potential implications for atmospheric chemistry and environmental persistence .

Several compounds share structural or functional similarities with binapacryl. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeToxicity LevelPrimary Use
DinosebPhenolic herbicideHighHerbicide
DichlorophenolChlorinated phenolModerateDisinfectant
ChlorothalonilChlorinated compoundModerateFungicide
CarbendazimBenzimidazole derivativeLowFungicide

Uniqueness of Binapacryl

Binapacryl stands out due to its specific metabolic pathway leading to dinoseb, which significantly elevates its toxicity profile compared to other similar compounds. While other compounds may also exhibit toxic properties, the direct conversion of binapacryl into a highly toxic metabolite makes it particularly hazardous in agricultural contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS CRYSTALLINE POWDER.

Color/Form

COLORLESS CRYSTALLINE POWDER
Pale yellow to brownish crystals

XLogP3

4.6

Exact Mass

322.1165

Density

1.2307 @ 20 °C/4 °C
Relative density (water = 1): 1.2

LogP

log Kow= 4.75 (est)

Odor

Faint aromatic odo

Appearance

Solid powder

Melting Point

70.0 °C
66-67 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/

Vapor Pressure

3.16e-07 mmHg
13 mPa at 60 °C
Vapor pressure, Pa at 60 °C: 0.013

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

485-31-4

Wikipedia

Binapacryl

Use Classification

ACARICIDES

Methods of Manufacturing

/IT IS/ MADE BY ESTERIFICATION OF DINOSEB ... WITH 3-METHYLCROTONOYL CHLORIDE ... .

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Binapacryl (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide. The international trade of ... Binapacryl ... is regulated by the Rotterdam convention on Prior Informed Consent (see http://www.pic.int/), which entered force on 24 February 2004. According to the PIC Convention, export of /Binapacryl/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
Incompatible with alkalies. It may be phytotoxic when mixed with some organophosphorus compounds. Binapacryl is a non-systemic acaricide which is effective against powdery mildews, used mainly against all stages of spider mites and powdery mildews of apples, citrus, cotton, pears and top fruit at 25-50 g ai/100 l.
... MCDANIEL MITE ON APPLE HAS DEVELOPED RESISTANCE TO THE DINITRO CMPD, BINAPACRYL, IN WASHINGTON STATE ... . /FORMER USE/
/IT IS/ EFFECTIVE ON CONTACT AND BY GAS PHASE AGAINST ALL STAGES OF SPIDER MITES FROM DIFFERENT SPECIES, SOME BUD MITES ... ON A RANGE OF CROPS. /FORMER USE/
/MOROCIDE IS A/ CONTACT MITICIDE WITH OVICIDAL ACTION ... CONTROLS SEVERAL SPIDER MITE SPECIES ON ... PLUMS, PRUNES, ALMONDS, & WALNUTS. ALSO FOR USE ON NON-BEARING TREES ... OR VINES, OR AS POST-HARVEST APPLICATIONS ON BEARING TREES OR VINES. /FORMER USE/

Analytic Laboratory Methods

... BY EXTRACTING WITH HEPTANE, TREATING THE EXTRACT WITH SODIUM ETHOXIDE, STEAM DISTILLING THE DINOSEB SO FORMED & MEASURING ITS ABSORPTION @ 420 NM IN DILUTE SODIUM HYDROXIDE; ALTERNATIVELY THE NITRO GROUPS ARE DETERMINED BY THE TITANIUM TRICHLORIDE METHOD.
NITRO-GROUP DETERMINATION, BACK-TITRATION. ... OR GAS CHROMATOGRAPHIC METHOD AND COLORIMETRIC METHOD.
GENERAL SAMPLE, GAS CHROMATOGRAPHY.
EPA Method 515. Capillary Column Gas Chromatography with electron capture detection for the determination of chlorinated herbicides in drinking water. For Dinoseb the estimated detection limit is 0.01 ug/l, and the method detection limit is 0.07 ug/l. Using a packed column, the mean recovery is 86% with a standard deviation of 4% at a spike level of 0.5 ug/l in drinking water. Using a capillary column, the mean recovery is 56% with a Standard deviation of 19% at a spike level of 4.12 ug/l. /Dinoseb/

Stability Shelf Life

... Unstable in alkali & concentrated acids, suffers slight hydrolysis on long contact with water & is slowly decomposed by ultra violet light.

Dates

Modify: 2023-08-15

COMPARATIVE TOXICITY AND BLOOD LEVEL STUDIES ON BINAPACRYL AND DNBP

R G BOUGH, E E CLIFFE, B LESSEL
PMID: 14288809   DOI: 10.1016/0041-008x(65)90136-5

Abstract




[Pesticides and liver biochemistry]

M Popović, K Daković-Svajcer, J Nerudova, S Trivić
PMID: 2484116   DOI:

Abstract

The effects of various pesticides (lindane, binapacrile and parathion) on the content of cytochrome P450 and glutathione, and on the activity of lipoperoxidase, xanthine oxidase and transaminases (SGOT and SPGT) were examined. Other parameters, such as the relative liver mass and hepatocyte viability were also estimated. All the studied parameters in the liver homogenate and in hepatocytes were changed by binapacrile, whereas in blood only the glutathione level was altered. Lindane produced an effect on all the parameters. In hepatocytes it did not affect only the lipoperoxidase activity. In the blood it changed only the level of glutathione content. Parathion, in the liver homogenate, changed all of the parameters examined, whereas in hepatocytes only lipoperoxidase activity remained unchanged. In the blood parathion caused a slight increase in the sulphhaemoglobin level and decreased the glutathione content.


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